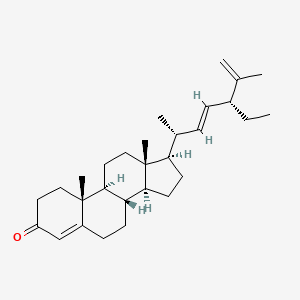

Stigmasta-4,22,25-trien-3-one

Overview

Description

Stigmasta-4,22,25-trien-3-one is a naturally occurring steroid compound with the molecular formula C29H44O. It is derived from plants, particularly from the herbs of Callicarpa giraldiana

Preparation Methods

Synthetic Routes and Reaction Conditions

Stigmasta-4,22,25-trien-3-one can be synthesized through chemical studies carried out on Clerodendrum chinense, which yielded this compound along with other new compounds . The synthetic route involves the extraction of the compound from the plant material followed by purification processes such as chromatography.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound can be produced in significant quantities through the extraction from plant sources and subsequent purification. The use of solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone is common in the extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions

Stigmasta-4,22,25-trien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate (KMnO4) and pyridinium chlorochromate (PCC) . These reagents facilitate the oxidation of the compound to form different products.

Major Products Formed

The major products formed from the oxidation of this compound include stigmasta-4,22-dien-3-one, stigmasta-4,22-diene-3,6-dione, and 3-O-acetyl-5β,6β-epoxystigmast-22-ene-3-ol

Scientific Research Applications

Synthesis and Production

The compound can be synthesized from plant sources such as Clerodendrum chinense and Callicarpa giraldiana. Industrial production typically involves extraction and purification methods using solvents like chloroform and dichloromethane.

Chemistry

Stigmasta-4,22,25-trien-3-one serves as a precursor for synthesizing other steroid compounds. Its unique structure allows chemists to explore modifications that may yield compounds with novel properties.

Biology

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit the proliferation of human breast cancer cells (MCF-7) by targeting specific cellular pathways involved in growth regulation .

Case Study : In vitro studies demonstrated an IC50 value of approximately 31.43 µg/mL against HeLa cells, indicating significant potency in cancer treatment .

Medicine

The compound shows promise in treating androgen-dependent diseases such as benign prostatic hyperplasia (BPH). Studies have reported that it can inhibit androgen receptor pathways, leading to reduced prostate size and improved urinary function in animal models .

Mechanism of Action : The anti-androgenic effects are believed to stem from its ability to modulate enzyme activity crucial for cell metabolism and proliferation.

Industry

This compound is utilized in the pharmaceutical industry for the development of new therapeutic agents due to its diverse biological activities. Its antioxidant properties also make it a candidate for formulations aimed at mitigating oxidative stress-related damage .

Cytotoxic Effects

The compound's cytotoxicity has been extensively studied:

- Target Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values : Demonstrated significant inhibition of cell viability in both cell lines.

Antioxidant Properties

This compound exhibits antioxidant activity by scavenging free radicals:

| Assay Type | Scavenging Activity |

|---|---|

| DPPH Assay | Significant |

| ABTS Assay | Significant |

Mechanism of Action

The mechanism of action of Stigmasta-4,22,25-trien-3-one involves its interaction with molecular targets and pathways in the body. It exerts its effects by modulating the activity of specific enzymes and receptors. For example, it has been shown to inhibit the growth of human breast cancer cells by targeting specific pathways involved in cell proliferation .

Comparison with Similar Compounds

Stigmasta-4,22,25-trien-3-one is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

Stigmasta-4,22-dien-3-one: Another steroid compound with similar biological activities.

Stigmasta-5,22,25-trien-7-on-3β-ol: A novel C29 sterol isolated from Clerodendrum cyrtophyllum.

Stigmasta-4-en-3-one: A related compound used in the treatment of androgen-dependent diseases.

These compounds share similar structural features but differ in their specific biological activities and applications.

Biological Activity

Stigmasta-4,22,25-trien-3-one is a naturally occurring steroid compound with significant biological activities. This compound, derived primarily from plant sources such as Callicarpa giraldiana, has garnered attention for its potential therapeutic applications, particularly in oncology and androgen-dependent diseases. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential medicinal uses.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its unique steroidal structure. This structure is critical for its interaction with biological systems and contributes to its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C29H44O |

| Molecular Weight | 426.66 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents like chloroform and DMSO |

Cytotoxic Effects

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. Studies have demonstrated its ability to inhibit the proliferation of human breast cancer cells by targeting specific signaling pathways involved in cell growth and survival.

- Mechanism of Action : The compound is believed to modulate the activity of enzymes and receptors that are crucial in cancer cell metabolism and proliferation. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.

- Case Study : In vitro studies have shown that this compound reduces cell viability in MCF-7 breast cancer cells with an IC50 value indicating significant potency against these cells .

Anti-Androgenic Activity

This compound has also been investigated for its potential use in treating androgen-dependent conditions such as benign prostatic hyperplasia (BPH). The compound appears to exert anti-androgenic effects by inhibiting the androgen receptor pathway.

- Research Findings : In animal models of BPH, administration of this compound resulted in reduced prostate size and improved urinary function, suggesting its therapeutic potential .

Antioxidant Properties

In addition to its anticancer and anti-androgenic activities, this compound has been shown to possess antioxidant properties. This activity can help mitigate oxidative stress-related damage in cells.

- Study Results : The compound demonstrated significant scavenging activity against free radicals in various assays, indicating its potential role as a protective agent against oxidative damage .

Comparison with Similar Compounds

This compound shares structural similarities with other steroid compounds but exhibits unique biological activities that distinguish it from its analogs.

Table 2: Comparison with Related Steroidal Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Stigmasta-4,22-dien-3-one | Steroid | Cytotoxic effects on cancer cells |

| Stigmasta-5,22,25-trien-7-on-3β-ol | Steroidal glycoside | Antimicrobial properties |

| Stigmasta-4-en-3-one | Steroid | Anti-androgenic activity |

Q & A

Basic Research Questions

Q. How can researchers verify the purity of Stigmasta-4,22,25-trien-3-one for use as an analytical standard?

- Methodological Answer : Purity assessment should follow application-specific guidelines. For HPLC-based quantification, ensure ≥98% purity via reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradients. For structural validation (e.g., NMR or IR), purity ≥95% is acceptable. Cross-validate with 1H-NMR to confirm absence of solvent or co-eluting impurities .

Q. What are optimal storage conditions to maintain this compound stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. For long-term stability (>1 year), aliquot the compound to avoid repeated freeze-thaw cycles. Conduct periodic stability checks using HPLC to monitor degradation (e.g., oxidation at C4 or C22 double bonds) .

Q. How should researchers address chromatographic anomalies (e.g., multiple peaks) when using this compound?

- Methodological Answer : If unexpected peaks arise, systematically test for contamination:

- Use fresh HPLC-grade solvents.

- Purge the HPLC system with isopropanol to remove carryover.

- Validate column integrity (e.g., plate count, tailing factor).

- Compare retention times with literature data (e.g., J. Braz. Chem. Soc., 2004) .

Advanced Research Questions

Q. What advanced techniques are recommended for structural elucidation of this compound derivatives?

- Methodological Answer : Combine 2D-NMR (HSQC, HMBC) to resolve stereochemistry at C3 and C22. For mass spectral analysis, use high-resolution ESI-MS to confirm molecular formula (C29H44O, m/z 408.659). Cross-reference with fragmentation patterns in EI-MS (e.g., m/z 269 [M – side chain]+) .

Q. How can researchers resolve contradictions in reported bioactivities of this compound?

- Methodological Answer : Address variability in bioactivity studies (e.g., immunomodulatory vs. antimicrobial effects) by:

- Standardizing in vitro assays (e.g., LPS-induced macrophage models for immunomodulation).

- Validating purity and stereochemical integrity of test samples via LC-MS.

- Comparing results with structurally similar analogs (e.g., stigmasterol) to isolate structure-activity relationships .

Q. What strategies are effective for synthesizing this compound analogs with modified bioactivity?

- Methodological Answer : Use semi-synthetic approaches:

- Introduce functional groups (e.g., hydroxylation at C6) via microbial biotransformation.

- Optimize regioselective oxidation at C3 using Jones reagent.

- Validate synthetic pathways with GC-MS to track intermediates and byproducts .

Q. Data Contradictions and Validation

Q. Why do purity requirements vary across studies (e.g., ≥98% vs. ≥95%)?

- Methodological Answer : Purity thresholds depend on application:

Properties

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18,20-21,24-27H,2,7,10-17H2,1,3-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMXNQVGERRIAW-LPJPOILFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201294038 | |

| Record name | (22E)-Stigmasta-4,22,25-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848669-09-0 | |

| Record name | (22E)-Stigmasta-4,22,25-trien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848669-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (22E)-Stigmasta-4,22,25-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.